molecular formula C14H8N2O2 B1631459 Canthin-6-one N-oxide CAS No. 60755-87-5

Canthin-6-one N-oxide

Cat. No. B1631459
CAS RN: 60755-87-5
M. Wt: 236.22 g/mol
InChI Key: PMKULNRVYULJPO-UHFFFAOYSA-N
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Description

Canthin-6-one N-oxide is a type of alkaloid . It is known to have broad-spectrum antifungal, leishmanicidal, and trypanocidal activities . It is also an orally active antiparasitic agent .


Synthesis Analysis

Canthin-6-one alkaloids have been synthesized through various methods. The biosynthesis of canthinone-type alkaloids was first demonstrated through feeding experiments in which 14C-tryptophan was administered to cell cultures of Ailanthus altissima . The first total synthesis of canthin-6-one, achieved via a classic Bischer-Napieralski method, was reported in 1966 .


Molecular Structure Analysis

Canthin-6-one N-oxide is a subclass of β-carboline alkaloids with an additional D ring . More than 60 natural canthin-6-one alkaloids and their structures have been considered .


Physical And Chemical Properties Analysis

Canthin-6-one N-oxide is a yellow powder . Its molecular formula is C14H8N2O2 and its molecular weight is 236.2 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Chronic Inflammatory Diseases

Canthin-6-ones, including Canthin-6-one N-oxide, have been identified as potential drugs for chronic inflammatory diseases . They target multiple inflammatory mediators, which makes them effective in managing these diseases . The major signaling pathways affected by canthin-6-ones include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway .

Antitumor Activity

Canthin-6-ones have shown significant antitumor activity . They induce tumor cell apoptosis, which is a programmed cell death that prevents the proliferation of cancer cells . This makes them potential candidates for cancer treatment .

Antibacterial Properties

Canthin-6-ones exhibit antibacterial properties . They can be used to combat various bacterial infections, making them valuable in the field of medicine .

Antifungal Activity

These compounds also have antifungal activity . They can inhibit the growth of fungi, which can be useful in treating fungal infections .

Antiparasitic Properties

Canthin-6-ones have been found to possess antiparasitic properties . They can be used to treat diseases caused by parasites .

Antiviral Activity

Canthin-6-ones, including Canthin-6-one N-oxide, have demonstrated antiviral activity . They can inhibit the replication of viruses, making them potential antiviral drugs .

Anti-Inflammatory and Antiproliferative Properties

Canthin-6-ones have anti-inflammatory and antiproliferative properties . They can reduce elevated levels of proinflammatory cytokines and inhibit the proliferation of cells .

Inducing Apoptosis in Cells

Canthin-6-one N-oxide has been found to induce apoptosis in cells . This property can be harnessed in the treatment of diseases characterized by abnormal cell proliferation .

Future Directions

Canthin-6-one N-oxide may have potential therapeutic effects on many inflammatory diseases . Future research directions could include further mechanistic studies and possible therapeutic applications of canthin-6-one N-oxide in the treatment of chronic inflammatory diseases .

properties

IUPAC Name

6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKULNRVYULJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canthin-6-one N-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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